molecular formula C16H15F2N3O B2769040 N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide CAS No. 2093847-82-4

N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide

Cat. No. B2769040
CAS RN: 2093847-82-4
M. Wt: 303.313
InChI Key: OWPCDBRWCAUYNN-UHFFFAOYSA-N
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Description

N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide, also known as compound A, is a small molecule compound that has been widely studied for its potential use in various scientific research applications. This compound has been shown to have a unique mechanism of action that makes it a valuable tool for studying various biological processes. In

Scientific Research Applications

Compound A has been shown to have a variety of scientific research applications. One of the most promising areas of research involves the use of N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A as a tool for studying the role of certain enzymes in various biological processes. Compound A has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their functions. Additionally, N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A has been studied for its potential use in the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A involves the selective inhibition of certain enzymes. Specifically, N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A binds to the active site of these enzymes and prevents them from carrying out their normal functions. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific enzyme that is being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A can vary depending on the specific enzyme that is being targeted. Some of the effects that have been observed include the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. Additionally, N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A has been shown to have anti-inflammatory effects and may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A in lab experiments is its selectivity for certain enzymes. This selectivity allows researchers to study the functions of these enzymes in a more precise and controlled manner. Additionally, N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A is a small molecule N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide that can easily penetrate cell membranes, making it a valuable tool for studying intracellular processes.
One of the limitations of using N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A in lab experiments is its potential toxicity. While N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A has been shown to be relatively non-toxic in vitro, its effects on living organisms are not yet fully understood. Additionally, the synthesis of N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A is a complex and time-consuming process that requires specialized equipment and expertise.

Future Directions

There are many potential future directions for research involving N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A. One area of research that is particularly promising is the development of new N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamides that are based on the structure of N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A. These N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamides may have improved selectivity and potency, making them even more valuable tools for studying various biological processes.
Another potential future direction for research involving N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A is the development of new applications for this N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide. For example, N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A may be useful in the treatment of various diseases that are characterized by the dysregulation of certain enzymes. Additionally, N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A may be useful in the development of new diagnostic tools for various diseases.
Conclusion
In conclusion, N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A is a valuable tool for studying various biological processes. Its unique mechanism of action and selectivity for certain enzymes make it a valuable tool for researchers in a variety of fields. While there are some limitations to its use in lab experiments, the potential future directions for research involving N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A are numerous and exciting.

Synthesis Methods

The synthesis of N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A involves the reaction of 2,5-difluoroaniline with 2-bromo-5-nitropyridine to form the intermediate N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide. The intermediate N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide is then reacted with propargyl bromide to form the final product, N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A. The synthesis of N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide A is a multistep process that requires careful attention to detail and precise control of reaction conditions.

properties

IUPAC Name

N-[2-(2,5-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O/c1-2-16(22)19-11-4-6-15-20-14(9-21(15)8-11)12-7-10(17)3-5-13(12)18/h2-3,5,7,9,11H,1,4,6,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPCDBRWCAUYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC2=NC(=CN2C1)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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